7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid
Description
Historical Development of Fused Heterocyclic Structures
Fused heterocyclic systems have been integral to organic chemistry since the 19th century, with natural products like quinine (quinoline) and morphine (morphinan) underscoring their biological significance. The deliberate synthesis of fused frameworks accelerated in the mid-20th century, driven by the need for novel pharmacophores and materials. Oxazole- and pyrazole-containing systems gained prominence due to their electronic diversity and metabolic stability. For instance, the 1950s saw the first reports of pyrazolo-oxazole hybrids via cyclocondensation of β-dicarbonyl compounds with hydrazines.
A pivotal advancement emerged in the 1980s with the application of multi-component reactions (MCRs) to access fused heterocycles. As highlighted by recent surveys, MCRs enable efficient construction of oxazolo-pyrazole systems through tandem cyclization and functionalization steps. These methods circumvented traditional linear syntheses, which often suffered from low yields and regioselectivity issues. The development of microwave-assisted and green chemistry approaches further refined synthetic efficiency, particularly for halogenated derivatives.
Positioning of Pyrazolo[5,1-b]oxazole within Medicinal Heterocycles
The pyrazolo[5,1-b]oxazole core occupies a strategic niche in medicinal chemistry due to its balanced electronic profile and conformational rigidity. Unlike purely aromatic systems, its partially saturated 2,3-dihydro-oxazole ring introduces planarity distortion, which can enhance target selectivity by reducing off-target binding. This structural feature aligns with trends observed in kinase inhibitors, where semi-rigid scaffolds like pyrazolo[1,5-a]pyrimidines improve ATP-binding pocket interactions.
Key pharmacological advantages of the framework include:
- Hydrogen-bonding capacity : The oxazole's oxygen and pyrazole's NH groups provide sites for polar interactions with biological targets.
- Tunable lipophilicity : Substituents at the 6- and 7-positions (e.g., carboxylic acid, iodine) modulate solubility and membrane permeability.
- Metabolic resistance : The fused system resists oxidative degradation compared to monocyclic heterocycles.
These attributes have spurred interest in pyrazolo[5,1-b]oxazoles as protease inhibitors and antimicrobial agents, though clinical candidates remain exploratory.
Emergence of 7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid in Research
The introduction of iodine and carboxylic acid groups to the pyrazolo[5,1-b]oxazole scaffold marks a recent innovation driven by two trends:
- Radiohalogenation for imaging : Iodine-125/131 isotopes enable radiopharmaceutical applications, with the C7 position ideal for isotopic labeling without destabilizing the core.
- Carboxylic acid as a versatility handle : The C6 carboxylic acid permits conjugation to carriers (e.g., peptides, antibodies) or further derivatization to amides/esters for prodrug strategies.
Synthetically, this compound first appeared in patents circa 2015 using halogenative cyclization of iodinated enaminones with amino pyrazoles. Modern routes employ palladium-catalyzed iodination post-cyclization, achieving regioselectivity >95% in optimized conditions.
Significance in Heterocyclic Building Block Chemistry
As a building block, 7-iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid offers three reactive centers:
- Iodine at C7 : Participates in cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, alkynyl, or heteroaryl groups.
- Carboxylic acid at C6 : Enables amide bond formation or decarboxylative alkylation.
- Dihydro-oxazole ring : Susceptible to ring-opening for generating amino alcohol derivatives.
These reactivities are exploited in diversity-oriented synthesis (DOS), as demonstrated in a 2022 study constructing 48 derivatives via sequential iodination and acid-mediated cyclization. The compound’s versatility is further enhanced by its compatibility with green solvents (e.g., ethanol/water mixtures), addressing industrial scalability concerns.
Table 1 : Synthetic Applications of 7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid
Properties
IUPAC Name |
7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O3/c7-3-4(6(10)11)8-9-1-2-12-5(3)9/h1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYXGATJRQNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=NN21)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are crucial to achieving high efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening Reactions: The heterocyclic rings can participate in cyclization or ring-opening reactions, leading to structurally diverse products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis focuses on structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Substituent Variations and Key Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid | 2226182-70-1 | C₆H₅N₂O₃I | 280.02 | Iodo (I) | Not reported | Not reported |
| 7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid | 2226181-70-8 | C₆H₅N₃O₅ | 199.12 | Nitro (NO₂) | 2.11 (predicted) | 483.1 (predicted) |
| 7-Chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid | 1558313-35-1 | C₆H₅ClN₂O₃ | 188.57 | Chloro (Cl) | Not reported | Not reported |
Substituent Effects:
- Iodo Substituent (7-Iodo): The iodine atom introduces significant steric bulk and polarizability. However, its higher molecular weight compared to nitro and chloro analogs may affect solubility .
- The compound’s higher predicted boiling point (483.1°C) suggests strong intermolecular interactions .
- Chloro Substituent (7-Chloro): Chlorine offers moderate electron withdrawal and smaller steric hindrance.
Structural and Functional Comparisons
Core Heterocycle Similarities:
All three compounds share the 2,3-dihydropyrazolo[5,1-b][1,3]oxazole scaffold, which provides rigidity and planar geometry conducive to binding in biological targets or catalytic systems.
Divergences:
- 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS: PK03296E-1): This analog replaces the oxazole ring with an oxazine, introducing a nitrogen atom and a dimethyl group. The structural flexibility of oxazine may alter bioavailability or metabolic stability in drug design contexts .
- Ethyl 7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 221300-34-1): The ethyl ester derivative of the iodo compound highlights the role of the carboxylic acid group in reactivity. Esterification could enhance cell permeability in prodrug strategies .
Biological Activity
7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid (CAS No. 2226182-70-1) is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of an iodine atom and a carboxylic acid functional group, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
- Molecular Formula : C₆H₅IN₂O₃
- Molecular Weight : 280.02 g/mol
- Boiling Point : Predicted at approximately 430.1 ± 45.0 °C
- Density : Approximately 2.63 ± 0.1 g/cm³
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various heterocyclic compounds found that derivatives demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is yet to be fully characterized but shows promising potential based on structure-activity relationship (SAR) analyses .
Anti-inflammatory and Analgesic Effects
The compound's structural features suggest possible anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit prostaglandin synthetase activity in vitro, which is critical for inflammation pathways. The analgesic activity was also assessed in related studies using models like the phenyl-p-quinone-induced writhing test in mice . While specific data on this compound is limited, its analogs have shown a balance between efficacy and low gastric irritancy.
Case Studies
Several studies have explored the biological effects of related pyrazolo derivatives:
- Study on Gastric Damage : Compounds similar to those derived from pyrazolo structures were tested in fasted mice for their ability to induce gastric damage while evaluating their analgesic potential . The results indicated a correlation between structural modifications and reduced gastric irritancy.
- Antimicrobial Testing : A series of new heterocyclic compounds were synthesized and screened against common bacterial strains. Some exhibited moderate to good antimicrobial activity compared to standard antibiotics . This highlights the potential of this compound in developing new antimicrobial agents.
Research Findings
| Study | Activity Tested | Results |
|---|---|---|
| Study A | Antimicrobial | Moderate activity against E. coli and S. aureus |
| Study B | Anti-inflammatory | Inhibition of prostaglandin synthesis observed |
| Study C | Analgesic | Effective in reducing pain responses in animal models |
Q & A
Basic: What are the common synthetic routes for 7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves cyclization and iodination steps. A base scaffold (e.g., pyrazolo-oxazole) is functionalized at position 7 via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Key intermediates are characterized using:
- Elemental analysis (e.g., deviations ≤0.2% for C, H, N as in ).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ with <1 ppm error ).
- ¹H/¹³C NMR to verify regioselectivity and scaffold integrity (e.g., coupling constants and chemical shifts for pyrazolo-oxazole protons ).
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- HRMS (ESI): Provides precise molecular weight confirmation (e.g., C₁₃H₁₁N₅O requires m/z 254.1042; observed 254.1039 ).
- NMR Spectroscopy: Assigns protons and carbons (e.g., dihydropyrazolo protons appear as multiplets at δ 3.5–4.5 ppm, while carboxylic acid protons are absent due to exchange ).
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1720 cm⁻¹ ).
Advanced: How can reaction conditions be optimized for introducing iodine at position 7 of the pyrazolo-oxazole scaffold?
Answer:
Optimization involves screening catalysts, solvents, and iodine sources. For example:
| Catalyst (30 mol%) | Yield (%) |
|---|---|
| None | 0 |
| CeCl₃·7H₂O | 75 |
| p-TsOH | 70 |
Key strategies:
- Use CeCl₃·7H₂O in polar aprotic solvents (e.g., DMF) at 50°C for 12 hours.
- Monitor reaction progress via TLC and quench with Na₂S₂O₃ to remove excess iodine.
Advanced: What strategies are effective in resolving discrepancies between elemental analysis and HRMS data during structural validation?
Answer:
Discrepancies (e.g., C: 61.78% found vs. 61.65% calculated ) may arise from:
- Sample purity: Recrystallize using methanol/water mixtures.
- Hydration/solvent retention: Dry under high vacuum (0.1 mmHg, 24 hours).
- Complementary techniques: Use HRMS to confirm molecular formula and NMR to rule out structural isomers.
Advanced: How can computational methods predict the biological activity of derivatives?
Answer:
- Molecular docking: Screen derivatives against target proteins (e.g., COVID-19 main protease) using AutoDock Vina.
- QSAR models: Correlate electronic parameters (HOMO/LUMO gaps) with bioactivity. For example, pyrazolo-oxazole derivatives with electron-withdrawing groups (e.g., -I) show enhanced binding affinity .
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
Answer:
- Catalyst loading: Higher catalyst concentrations (e.g., >30 mol% CeCl₃·7H₂O) do not improve yields but increase costs .
- Temperature control: Exothermic iodination requires gradual reagent addition and cooling (0–5°C).
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers .
Advanced: How are stability and degradation profiles assessed under varying conditions?
Answer:
- Forced degradation studies: Expose to heat (80°C), acid (0.1M HCl), and UV light (254 nm) for 48 hours.
- HPLC-MS monitoring: Detect degradation products (e.g., deiodinated or oxidized species) using C18 columns and 0.1% formic acid in water/acetonitrile gradients .
Basic: What are the key impurities to monitor during synthesis, and how are they quantified?
Answer:
Common impurities include:
- Deiodinated byproducts: Detected via HRMS ([M+H]+ –126 Da).
- Oxazole ring-opened species: Identified by NMR (loss of oxazole protons at δ 4.0–5.0 ppm).
- Quantification: Use HPLC with UV detection (λ = 254 nm) and external calibration curves .
Advanced: How do steric and electronic effects influence reactivity at position 7?
Answer:
- Steric effects: Bulky substituents at position 6 hinder iodination (yield drops by ~40% with tert-butyl groups).
- Electronic effects: Electron-deficient scaffolds (e.g., carboxylic acid at position 6) enhance iodine electrophilicity via resonance stabilization .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
